molecular formula C18H23NO B1359590 Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone CAS No. 898764-87-9

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone

Cat. No.: B1359590
CAS No.: 898764-87-9
M. Wt: 269.4 g/mol
InChI Key: MSEGRTQUBQQLQU-UHFFFAOYSA-N
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Description

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone is an organic compound with the molecular formula C18H25NO It is characterized by the presence of a cyclohexyl group, a phenyl ring, and a pyrrolinomethyl group

Scientific Research Applications

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone typically involves the reaction of cyclohexanone with 4-(3-pyrrolinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired ketone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.

    Reduction: Alcohols derived from the reduction of the ketone group.

    Substitution: Phenyl derivatives with various substituents, depending on the reagents used.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-(pyrrolidinomethyl)phenyl ketone
  • Cyclohexyl 4-(2,5-dihydro-1H-pyrrol-1-yl)methylphenyl ketone

Uniqueness

Cyclohexyl 4-(3-pyrrolinomethyl)phenyl ketone is unique due to the presence of the 3-pyrrolinomethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

cyclohexyl-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c20-18(16-6-2-1-3-7-16)17-10-8-15(9-11-17)14-19-12-4-5-13-19/h4-5,8-11,16H,1-3,6-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEGRTQUBQQLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643060
Record name Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-87-9
Record name Cyclohexyl[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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